ethyl 3-(4-chlorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
ethyl 3-(4-chlorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrobenzoyl group, and a thienopyridazine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O6S/c1-2-33-22(30)18-15-11-34-20(24-19(28)14-5-3-4-6-16(14)27(31)32)17(15)21(29)26(25-18)13-9-7-12(23)8-10-13/h3-11H,2H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAURKLHQNJDCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(4-chlorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thienopyridazine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted thiophenes and hydrazines.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the chlorophenyl moiety.
Attachment of the Nitrobenzoyl Group: This can be done through acylation reactions using nitrobenzoyl chloride.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
ethyl 3-(4-chlorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic properties that could be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrobenzoyl group could play a role in its activity by participating in redox reactions or forming covalent bonds with target proteins.
Comparison with Similar Compounds
Similar compounds include other thienopyridazine derivatives with different substituents. Compared to these compounds, ethyl 3-(4-chlorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate may exhibit unique properties due to the presence of the chlorophenyl and nitrobenzoyl groups. These groups can influence its chemical reactivity and biological activity.
Similar compounds include:
- Ethyl 3-(4-chlorophenyl)acrylate
- Ethyl (2-((4-(4-morpholinyl)-3-nitrobenzoyl)amino)-1,3-thiazol-4-yl)acetate
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their properties and applications.
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that belongs to the thienopyridazine class. Its unique structure, characterized by a thieno[3,4-d]pyridazine core and various functional groups, suggests potential biological activities that are of significant interest in medicinal chemistry.
Chemical Structure and Properties
The compound contains several notable features:
- Thieno[3,4-d]pyridazine core : This bicyclic structure is known for its diverse pharmacological properties.
- Functional groups : The presence of a 4-chlorophenyl group and a nitrobenzamido moiety enhances its reactivity and potential interactions with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H17ClN4O6S |
| Molecular Weight | 490.92 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form an amino group under certain conditions, which may enhance its binding affinity to biological receptors. Additionally, the chlorophenyl group facilitates hydrophobic interactions that can modulate enzyme or receptor activity.
Key Mechanisms:
- Receptor Modulation : The compound acts as an allosteric modulator of adenosine receptors, influencing downstream signaling pathways.
- Enzyme Interaction : Potential inhibition or activation of enzymes involved in metabolic pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : Modulation of inflammatory pathways through receptor interaction is under investigation.
Table 2: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thienopyridazines exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- Adenosine Receptor Interaction : Research highlighted the compound's role as an allosteric modulator at the adenosine A1 receptor. This modulation was shown to enhance receptor signaling in cellular assays, indicating potential therapeutic applications in cardiovascular diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
